molecular formula C12H14ClFO2 B7991988 4-Fluoro-3-iso-pentoxybenzoyl chloride CAS No. 1443304-54-8

4-Fluoro-3-iso-pentoxybenzoyl chloride

Cat. No.: B7991988
CAS No.: 1443304-54-8
M. Wt: 244.69 g/mol
InChI Key: FYXFCUHKHYBUJU-UHFFFAOYSA-N
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Description

4-Fluoro-3-iso-pentoxybenzoyl chloride is an organic compound with the molecular formula C12H14ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 4-position and an iso-pentoxy group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-iso-pentoxybenzoyl chloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-fluorobenzoic acid.

    Esterification: The 4-fluorobenzoic acid is esterified with iso-pentanol in the presence of a strong acid catalyst, such as sulfuric acid, to form 4-fluoro-3-iso-pentoxybenzoic acid.

    Chlorination: The 4-fluoro-3-iso-pentoxybenzoic acid is then treated with thionyl chloride (SOCl2) to replace the carboxylic acid group with a chlorine atom, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-iso-pentoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can be hydrolyzed to form 4-fluoro-3-iso-pentoxybenzoic acid.

    Reduction: The carbonyl group in the benzoyl chloride can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine.

    Hydrolysis: The reaction is carried out in the presence of water and a base such as sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted benzoyl derivatives.

    Hydrolysis: The major product is 4-fluoro-3-iso-pentoxybenzoic acid.

    Reduction: The major product is 4-fluoro-3-iso-pentoxybenzyl alcohol.

Scientific Research Applications

4-Fluoro-3-iso-pentoxybenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is used in the development of new drugs and as a building block in medicinal chemistry.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-iso-pentoxybenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoyl chloride: Similar structure but lacks the iso-pentoxy group.

    3-Iso-pentoxybenzoyl chloride: Similar structure but lacks the fluorine atom.

    4-Chloro-3-iso-pentoxybenzoyl chloride: Similar structure but has a chlorine atom instead of a fluorine atom.

Uniqueness

4-Fluoro-3-iso-pentoxybenzoyl chloride is unique due to the presence of both the fluorine atom and the iso-pentoxy group, which impart distinct chemical properties and reactivity compared to its analogs. The fluorine atom increases the compound’s electronegativity and reactivity, while the iso-pentoxy group provides steric hindrance and influences the compound’s solubility and stability.

Properties

IUPAC Name

4-fluoro-3-(3-methylbutoxy)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO2/c1-8(2)5-6-16-11-7-9(12(13)15)3-4-10(11)14/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXFCUHKHYBUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=CC(=C1)C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601247146
Record name Benzoyl chloride, 4-fluoro-3-(3-methylbutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443304-54-8
Record name Benzoyl chloride, 4-fluoro-3-(3-methylbutoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443304-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 4-fluoro-3-(3-methylbutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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